molecular formula C18H20N2OS2 B2943271 (2-(Methylthio)pyridin-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 1797562-30-1

(2-(Methylthio)pyridin-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No. B2943271
CAS RN: 1797562-30-1
M. Wt: 344.49
InChI Key: IQNYRLCWNNDNKD-UHFFFAOYSA-N
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Description

(2-(Methylthio)pyridin-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone, also known as MPTM, is a chemical compound that has been studied for its potential therapeutic uses in the field of neuroscience.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has delved into the synthesis and crystal structure analysis of compounds involving complex heterocyclic systems and methanones. For instance, the study of isomorphous structures of methyl- and chloro-substituted small heterocyclic analogues demonstrates the chlorine-methyl exchange rule, highlighting the complexity and variability in the synthesis and structural characterization of these compounds (Swamy et al., 2013).

Theoretical Studies

  • DFT (Density Functional Theory) studies have been extensively used to predict and analyze the molecular structures, electronic properties, and physicochemical characteristics of complex compounds. A study on boric acid ester intermediates illustrates the utility of DFT in confirming molecular structures through comparison with X-ray diffraction values, further exploring molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).

Spectroscopic Properties and Molecular Structure

  • The spectroscopic properties and molecular structure analysis of compounds such as (3-amino-substituted-thieno[2,3-b] pyridine-2-yl)pyridine/quinolin-2-yl)(phenyl)methanones provide insights into how structural variations and environmental factors influence spectroscopic behavior. These studies utilize quantum chemistry calculations alongside DFT and TD-DFT to interpret experimental results, offering a detailed understanding of the underlying mechanisms (Al-Ansari, 2016).

properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-(7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS2/c1-22-17-15(8-5-10-19-17)18(21)20-11-9-16(23-13-12-20)14-6-3-2-4-7-14/h2-8,10,16H,9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNYRLCWNNDNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(SCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Methylthio)pyridin-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone

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